(2-Propoxyethoxy)acetic acid
Description
(2-Propoxyethoxy)acetic acid is a carboxylic acid derivative characterized by a propoxyethoxy side chain attached to the acetic acid backbone.
Properties
CAS No. |
85474-35-7 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2-propoxyethoxy)acetic acid |
InChI |
InChI=1S/C7H14O4/c1-2-3-10-4-5-11-6-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
ZHBMRWPFBZGOII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxyethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-propoxyethanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-propoxyethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of (2-Propoxyethoxy)acetic acid.
Industrial Production Methods
In an industrial setting, the production of (2-Propoxyethoxy)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxyethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
(2-Propoxyethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research is being conducted on its potential therapeutic effects and its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Propoxyethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The (2-propoxyethoxy) group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (2-propoxyethoxy)acetic acid with structurally related compounds:
Key Observations :
- Reactivity : Chloroethoxy analogs (e.g., 2-(2-chloroethoxy)ethoxyacetic acid) exhibit higher electrophilicity due to the chlorine atom, making them reactive intermediates in cross-coupling or polymerization reactions .
- Biocompatibility: HEAA is identified as a drug metabolite, suggesting low toxicity, whereas aminoethoxy derivatives may serve as biochemical tools due to their amine functionality .
(2-Hydroxyethoxy)acetic Acid (HEAA)
- Role : Metabolite of ethylene glycol derivatives; used in toxicology studies as a biomarker for exposure to industrial chemicals .
- Solubility : High solubility in DMSO (10 mM), facilitating its use in pharmaceutical research .
Chloroethoxy Derivatives
- Synthetic Utility : Intermediate in heterobifunctional ligase recruiters and polymer synthesis (e.g., tert-butyl esters in drug discovery) .
Aminoethoxy Derivatives
- Bioconjugation: Used in peptide and protein modification due to amine reactivity (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) .
Methoxyethoxy Derivatives
- Toxicology : Metabolites of alkoxyacetic acids are studied for their role in occupational exposure assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
